molecular formula C20H27ClN2O B12705173 Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride CAS No. 102207-04-5

Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride

Katalognummer: B12705173
CAS-Nummer: 102207-04-5
Molekulargewicht: 346.9 g/mol
InChI-Schlüssel: VIOGMKKMAWXMOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and an anisidine moiety, making it a valuable subject of study in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride typically involves the reaction of piperidine with N-phenyl-p-anisidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical and biological properties.

    Anisidine derivatives: These compounds contain the anisidine moiety and may exhibit similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct properties and applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

102207-04-5

Molekularformel

C20H27ClN2O

Molekulargewicht

346.9 g/mol

IUPAC-Name

4-methoxy-N-phenyl-N-(2-piperidin-1-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C20H26N2O.ClH/c1-23-20-12-10-19(11-13-20)22(18-8-4-2-5-9-18)17-16-21-14-6-3-7-15-21;/h2,4-5,8-13H,3,6-7,14-17H2,1H3;1H

InChI-Schlüssel

VIOGMKKMAWXMOJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N(CCN2CCCCC2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.